

Application of Coumarin 152 in Fluorescence Lifetime Imaging Microscopy (FLIM)

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Compound of Interest

Compound Name: Coumarin 152

Cat. No.: B1214713

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 152 is a fluorescent dye belonging to the 7-aminocoumarin family, known for its sensitivity to the polarity of its microenvironment.^[1] This property makes it a valuable tool for various fluorescence-based applications, including its use as a molecular rotor to probe viscosity in Fluorescence Lifetime Imaging Microscopy (FLIM). The fluorescence lifetime of **Coumarin 152** is dependent on the rotational freedom of its amino group, which is restricted in viscous environments. This restriction minimizes non-radiative decay pathways, leading to a longer fluorescence lifetime.^[2] FLIM, a technique that measures the exponential decay rate of fluorescence at each pixel of an image, can thus be used with **Coumarin 152** to create quantitative maps of microviscosity within live cells and other biological systems.^[3] This allows for the investigation of cellular processes that involve changes in the viscosity of the cytoplasm or organelles.

Principle of Viscosity Sensing with Coumarin 152

The viscosity-sensing mechanism of **Coumarin 152** is based on its ability to form a Twisted Intramolecular Charge Transfer (TICT) state. In its excited state, the 7-amino group of the coumarin can rotate. In low-viscosity environments, this rotation is facile and leads to the formation of a non-fluorescent TICT state, providing a fast non-radiative decay pathway and thus a short fluorescence lifetime.^[2] In contrast, in high-viscosity environments, this

intramolecular rotation is hindered, which reduces the probability of forming the TICT state. This leads to a higher fluorescence quantum yield and a longer fluorescence lifetime.^[2] By measuring the fluorescence lifetime of **Coumarin 152**, one can therefore infer the viscosity of its immediate surroundings.

Data Presentation

The photophysical properties of **Coumarin 152** are highly dependent on the solvent environment. The following table summarizes the fluorescence lifetime of **Coumarin 152** in various solvents, illustrating its sensitivity to solvent polarity, which is often correlated with viscosity.

Solvent	Polarity Function (Δf)	Fluorescence Lifetime (τ_f) in ns
n-Hexane	0.001	1.10
Cyclohexane	0.000	1.25
1,4-Dioxane	0.021	1.95
Diethyl ether	0.165	2.50
Chloroform	0.149	2.30
Ethyl acetate	0.201	2.55
Dichloromethane	0.217	2.20
Acetone	0.284	2.10
Acetonitrile	0.305	1.80
Dimethyl sulfoxide	0.263	2.30
Methanol	0.309	1.15
Ethanol	0.292	1.50
1-Propanol	0.283	1.70
1-Butanol	0.268	1.85
Water	0.320	0.25

Data sourced from Nad et al., J. Phys. Chem. A 2003, 107, 4808-4816.[2]

Experimental Protocols

Protocol 1: Calibration of Coumarin 152 Fluorescence Lifetime against Viscosity

Objective: To generate a calibration curve that correlates the fluorescence lifetime of **Coumarin 152** with known viscosity values. This is essential for converting lifetime data from FLIM images into quantitative viscosity maps.

Materials:

- **Coumarin 152** (laser grade)
- Glycerol
- Methanol (or another suitable solvent with low viscosity)
- Viscometer
- Time-Correlated Single Photon Counting (TCSPC) system or a FLIM microscope
- Spectrofluorometer

Procedure:

- Preparation of Viscosity Standards:
 - Prepare a series of glycerol-methanol mixtures with varying volume percentages (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol in methanol).
 - Measure the viscosity of each mixture using a viscometer at a controlled temperature (e.g., 25°C).
- Preparation of **Coumarin 152** Solutions:
 - Prepare a stock solution of **Coumarin 152** in methanol (e.g., 1 mM).

- Add a small aliquot of the stock solution to each viscosity standard to a final concentration of approximately 1-10 μM . Ensure the final concentration is consistent across all standards.
- Fluorescence Lifetime Measurement:
 - Using a TCSPC system or a FLIM microscope in point-measurement mode, acquire the fluorescence decay curve for each **Coumarin 152** solution.
 - Use an appropriate excitation wavelength (e.g., 405 nm pulsed laser) and collect the emission using a suitable bandpass filter (e.g., 450-550 nm).
 - Fit the decay curves to a single or multi-exponential model to determine the average fluorescence lifetime (τ) for each viscosity standard.
- Data Analysis and Calibration Curve Generation:
 - Plot the logarithm of the fluorescence lifetime ($\log(\tau)$) against the logarithm of the viscosity ($\log(\eta)$).
 - According to the Förster-Hoffmann equation, this plot should yield a linear relationship.^[3]
 - Perform a linear regression to obtain the equation of the line. This equation will serve as your calibration to convert experimentally measured lifetimes into viscosity values.

Protocol 2: Live-Cell Imaging of Intracellular Viscosity using Coumarin 152 and FLIM

Objective: To visualize and quantify the microviscosity in different subcellular compartments of living cells using **Coumarin 152**.

Materials:

- **Coumarin 152** stock solution (e.g., 1-10 mM in DMSO)
- Mammalian cells of interest
- Cell culture medium (e.g., DMEM, RPMI-1640)

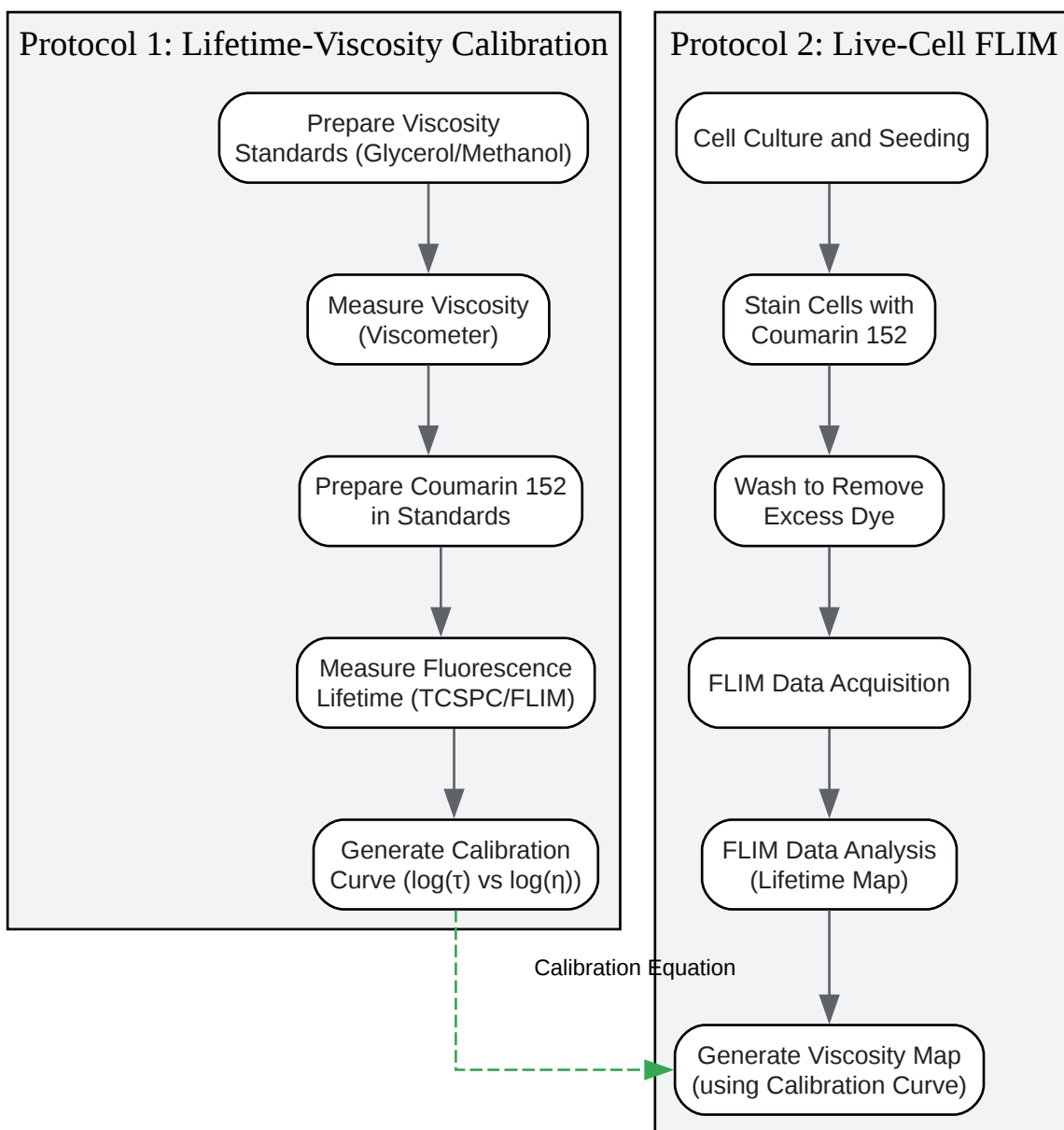
- Phosphate-buffered saline (PBS), pH 7.4
- Glass-bottom imaging dishes or chambered coverslips
- Confocal microscope equipped with a FLIM system (e.g., TCSPC-based)
- Environmental chamber to maintain cells at 37°C and 5% CO₂

Procedure:

- Cell Culture and Seeding:
 - Culture the cells of interest in their recommended complete medium.
 - Seed the cells onto a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).
- Staining with **Coumarin 152**:
 - Prepare a working solution of **Coumarin 152** in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cytotoxicity.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Coumarin 152**-containing medium to the cells and incubate for 15-30 minutes at 37°C.
- Washing:
 - After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
- Fluorescence Lifetime Imaging Microscopy (FLIM):
 - Place the imaging dish on the stage of the FLIM microscope within the environmental chamber.

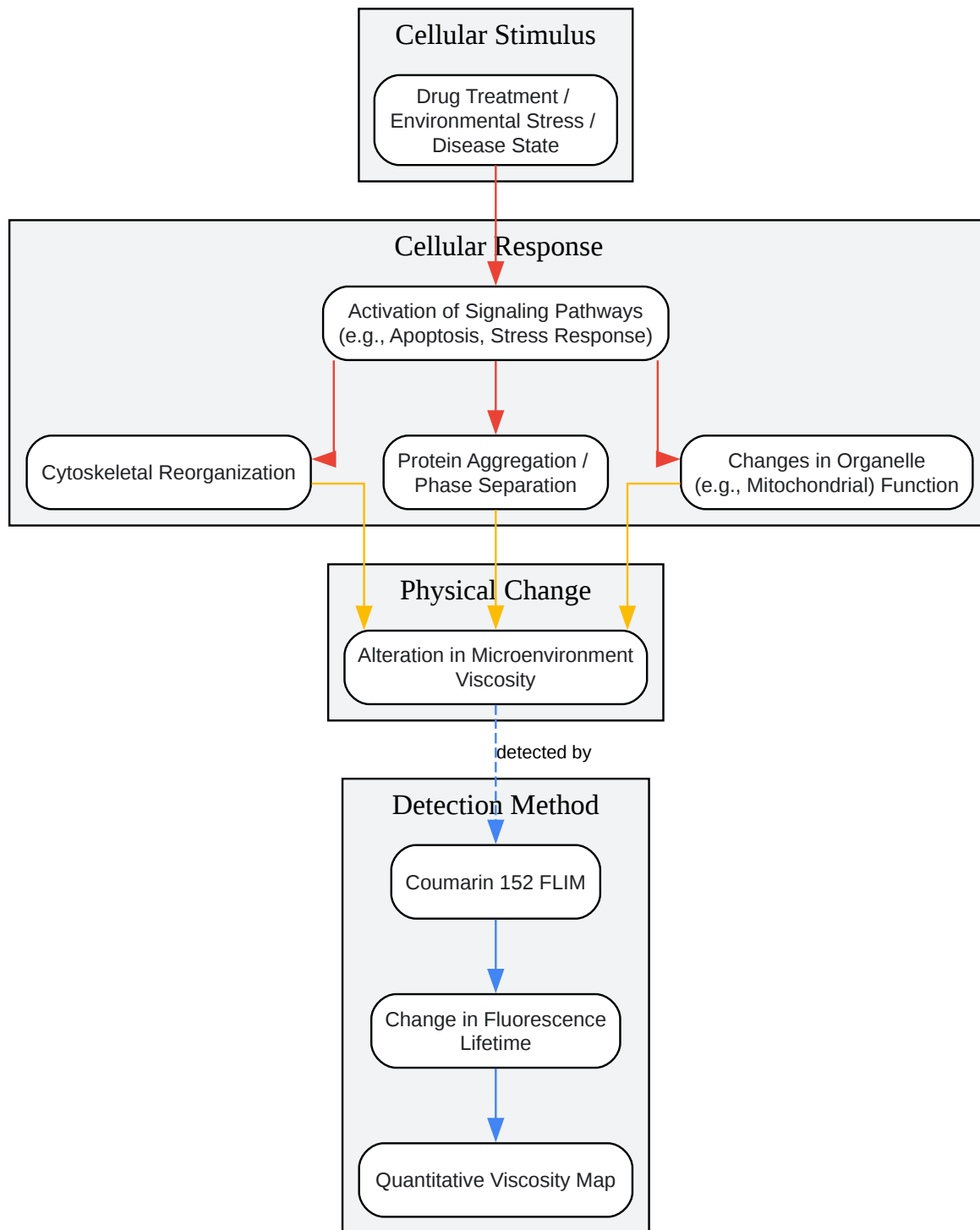
- Excite the cells with a pulsed laser at an appropriate wavelength for **Coumarin 152** (e.g., 405 nm or 440 nm).
- Collect the fluorescence emission using a suitable bandpass filter (e.g., 450-550 nm).
- Acquire FLIM data for a sufficient duration to obtain good photon statistics for accurate lifetime determination in each pixel.
- Data Analysis:
 - Analyze the FLIM data using appropriate software (e.g., Becker & Hickl SPCImage, PicoQuant SymPhoTime).
 - Fit the fluorescence decay data for each pixel to a suitable decay model (e.g., a bi-exponential decay model may be necessary for complex cellular environments) to generate a fluorescence lifetime map of the cells.
 - Using the calibration curve generated in Protocol 1, convert the measured fluorescence lifetimes in each pixel to viscosity values, thereby creating a quantitative microviscosity map of the cell.

Visualizations



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Caption: Experimental workflow for quantitative viscosity imaging.



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Caption: Cellular processes leading to viscosity changes detectable by **Coumarin 152** FLIM.

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- To cite this document: BenchChem. [Application of Coumarin 152 in Fluorescence Lifetime Imaging Microscopy (FLIM)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214713#application-of-coumarin-152-in-fluorescence-lifetime-imaging-microscopy-flim]

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